3-Methyl-1-(3-nitrophenyl)butan-2-one
Description
3-Methyl-1-(3-nitrophenyl)butan-2-one is a ketone derivative featuring a 3-nitrophenyl substituent at the 1-position of a 3-methylbutan-2-one backbone. Its molecular structure combines the electron-withdrawing nitro group (-NO₂) with a ketone functionality, rendering it distinct in reactivity and physicochemical behavior compared to non-nitrated analogs. Potential applications include roles as intermediates in pharmaceutical synthesis (e.g., nitro-to-amine reduction pathways) or explosives research due to the nitro group’s energetic properties.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-methyl-1-(3-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8(2)11(13)7-9-4-3-5-10(6-9)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
DHPHRWMVHCTTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitrophenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation reaction of isopropanol and acetone under acidic catalysis . Another method includes the reaction of alkyl iodide and isopropanol to generate isopropyl acetate, followed by acid-catalyzed hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of 3-Methyl-1-(3-nitrophenyl)butan-2-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Methyl-1-(3-aminophenyl)butan-2-one, while oxidation can produce carboxylic acids.
Scientific Research Applications
3-Methyl-1-(3-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-nitrophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their functional differences:
3-Methyl-1-phenyl-2-butanone (CAS 2893-05-2): Lacks the nitro group, featuring a simple phenyl ring instead. This reduces polarity and reactivity compared to the nitrated derivative .
4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2): Substitutes the nitro group with a hydroxyl (-OH) group at the para position, enabling hydrogen bonding and increased solubility in polar solvents .
1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7): Positions the hydroxyl group ortho to the ketone, altering steric and electronic interactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
